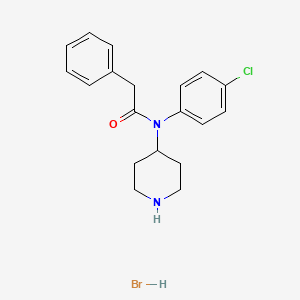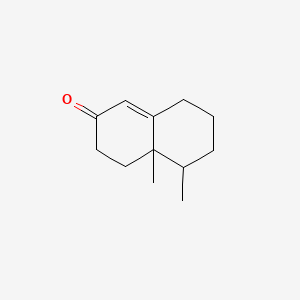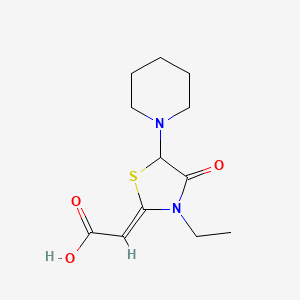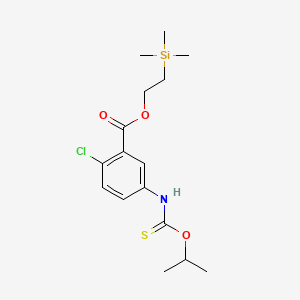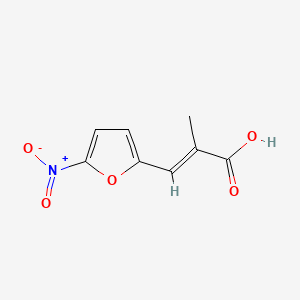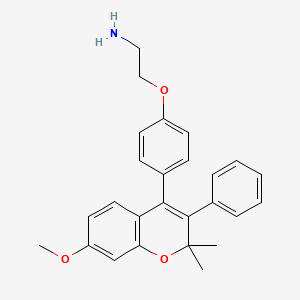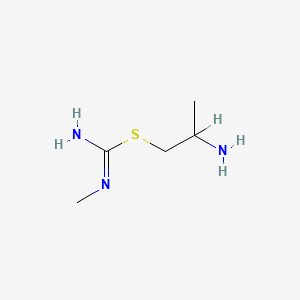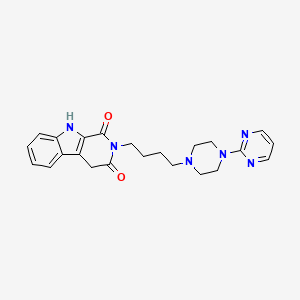
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, along with additional functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- typically involves multi-step organic synthesis techniques. The process may start with the preparation of the pyridoindole core, followed by the introduction of the piperazinyl and pyrimidinyl groups through various chemical reactions. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, catalysts like palladium on carbon, and reagents such as sodium hydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to achieve the desired product quality and quantity.
化学反应分析
Types of Reactions
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce compounds with additional hydrogen atoms. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
作用机制
The mechanism of action of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, or cell division.
相似化合物的比较
Similar Compounds
Similar compounds to 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- include other heterocyclic compounds with fused ring systems and functional groups. Examples include:
Indole Derivatives: Compounds with an indole core and various substituents.
Pyridine Derivatives: Compounds with a pyridine ring and additional functional groups.
Piperazine Derivatives: Compounds containing a piperazine ring with various substituents.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
属性
CAS 编号 |
184691-49-4 |
|---|---|
分子式 |
C23H26N6O2 |
分子量 |
418.5 g/mol |
IUPAC 名称 |
2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C23H26N6O2/c30-20-16-18-17-6-1-2-7-19(17)26-21(18)22(31)29(20)11-4-3-10-27-12-14-28(15-13-27)23-24-8-5-9-25-23/h1-2,5-9,26H,3-4,10-16H2 |
InChI 键 |
GBUXMQFITLDNOE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


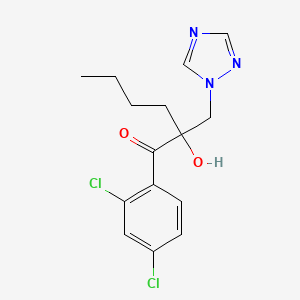
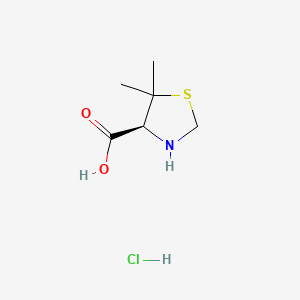
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
